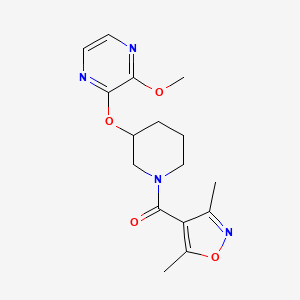

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound. It has been studied in the context of cancer therapy, particularly as a potential inhibitor of BRD4 . BRD4 inhibitors have shown promise in cancer therapy, and this compound is part of ongoing research to develop more effective treatments .

Synthesis Analysis

In one study, 94 derivatives of a similar compound were designed and synthesized to evaluate their inhibitory activities against BRD4 . The compound DDT26, which is similar to the compound , exhibited a potent inhibitory effect on BRD4 .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and specific to the context in which they are used. In the context of BRD4 inhibition, the compound has demonstrated significant anti-proliferative activity against certain cell lines .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

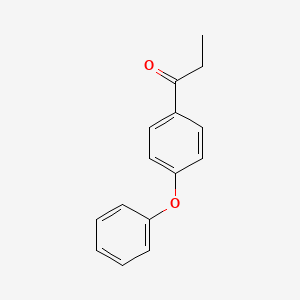

- The synthesis of complex molecules often involves the reaction of specific functional groups, which can lead to the formation of various heterocyclic compounds. For example, the reaction of dialkyl 2-butynoate with aniline and formaldehyde has been revised to produce different structural compounds, indicating the importance of understanding chemical reactions for synthesizing novel molecules (Srikrishna, Sridharan, & Prasad, 2010).

- The antimicrobial activity of new pyridine derivatives illustrates the potential for synthesized compounds to serve as the basis for pharmaceuticals targeting bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).

Pharmacological Potential

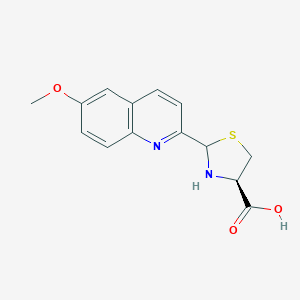

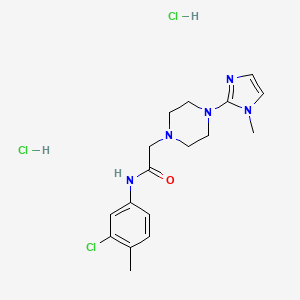

- The design and synthesis of compounds targeting specific receptors highlight the pharmaceutical applications of chemical synthesis. For instance, the development of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists demonstrates the role of synthetic chemistry in discovering new antidepressants (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Material Science and Organic Synthesis

- The electrochemical study of catechol and 4-methylcatechol in methanol for the synthesis of o-benzoquinones showcases the importance of electrochemical methods in organic synthesis and material science, providing pathways to synthesize compounds with specific electronic properties (Nematollahi & Golabi, 1996).

Analytical Chemistry

- Characterization and analysis of structural isomers of dimethyl methoxypyrazines in complex matrices such as cork stoppers and ladybugs demonstrate the role of analytical chemistry in identifying and differentiating between closely related compounds, which is crucial for quality control and understanding biological impacts on agriculture and food industries (Slabizki, Legrum, Meusinger, & Schmarr, 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the process of cell growth and division.

Mode of Action

The compound interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory activity against BRD4, with an IC 50 value of 0.237 ± 0.093 μM .

Result of Action

The compound demonstrates significant anti-proliferative activity against certain cell lines . It has been shown to modulate the expression of certain proteins, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in certain cells .

Action Environment

The therapeutic efficacy of this compound in cancer therapy varies depending on the cancer subtype, particularly in the treatment of TNBC (Triple-Negative Breast Cancer) . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as the specific type of cancer cells present.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential as a BRD4 inhibitor, as well as investigation into its effects on other types of cancer or diseases . The development of novel therapeutic agents with different mechanisms of action is a pressing need in cancer treatment .

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)16(21)20-8-4-5-12(9-20)23-15-14(22-3)17-6-7-18-15/h6-7,12H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHVQZKUTDUDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/no-structure.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)

![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)